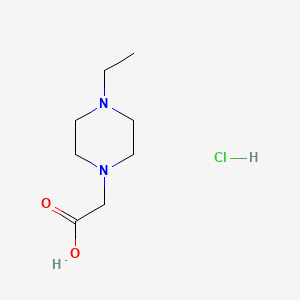

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride

Description

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride (molecular formula: C₈H₁₆N₂O₂·HCl) is a piperazine derivative characterized by an ethyl-substituted piperazine ring linked to an acetic acid moiety. Its SMILES notation is CCN1CCN(CC1)CC(=O)O, and its InChIKey is WUEHSFSWKSCHCK-UHFFFAOYSA-N . The compound is often utilized in pharmaceutical research due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its hydrochloride salt enhances solubility, making it suitable for formulation in aqueous media.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDVSNPNGGCQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216609-00-5 | |

| Record name | 2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Functional Group Impact : The acetic acid group in the target compound confers polarity, enhancing water solubility compared to esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives) . Sulfonyl or trifluoromethyl groups, as seen in , increase lipophilicity and metabolic stability.

- Pharmacological Relevance : Ethylpiperazine-containing compounds like Vardenafil (a PDE5 inhibitor) demonstrate the moiety’s role in receptor binding . However, the target compound’s acetic acid group may shift its activity toward carboxylate-recognizing targets (e.g., metalloenzymes).

- Synthetic Utility : Fmoc-protected derivatives (e.g., ) are specialized for peptide synthesis, unlike the parent compound.

Piperazine vs. Piperidine Derivatives

- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride () replaces piperazine with piperidine, reducing nitrogen content and basicity.

Counterion Effects

- Hydrochloride salts (e.g., target compound vs. dihydrochloride salts in ) influence solubility and crystallinity. Monohydrochloride salts generally exhibit lower hygroscopicity than dihydrochlorides, affecting formulation stability.

Biological Activity

2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 195.67 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design and biological activity modulation.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with piperazine moieties often act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS). The proposed mechanisms include:

- Receptor Binding : The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Modulation : It could potentially inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

Antimicrobial Activity

A study evaluating various derivatives of piperazine compounds found that this compound exhibited significant antimicrobial properties. The compound was tested against several bacterial strains, demonstrating effectiveness against:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Research has indicated that compounds similar to this compound can exhibit antiproliferative effects on cancer cell lines. For instance, a study involving various piperazine derivatives showed that certain structural modifications enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies

- Antitumor Activity : In a recent study, derivatives of piperazine were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications to the piperazine structure significantly increased apoptotic markers, suggesting potential therapeutic applications in oncology.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperazine derivatives. The study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.